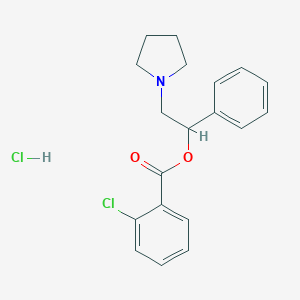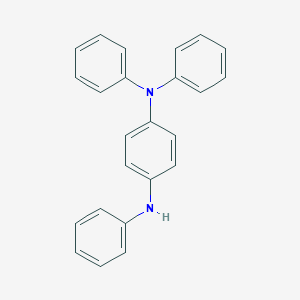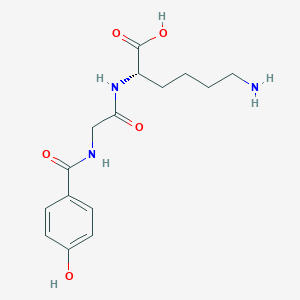
4-Hydroxybenzoylglycyllysine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
4-Hydroxybenzoylglycyllysine, commonly known as HbGlyLys, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a peptide derivative that consists of a lysine residue attached to a glycine residue, which is further linked to a 4-hydroxybenzoyl group. HbGlyLys is synthesized through a multistep process that involves the use of various reagents and catalysts.
作用机制
The mechanism of action of HbGlyLys is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with target molecules. The 4-hydroxybenzoyl group is thought to play a crucial role in the interaction of HbGlyLys with its target molecules by forming hydrogen bonds with polar residues. The lysine residue, on the other hand, is believed to contribute to the electrostatic interactions by forming salt bridges with negatively charged residues.
生化和生理效应
HbGlyLys has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. HbGlyLys has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, HbGlyLys has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
HbGlyLys has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard peptide synthesis techniques. Furthermore, HbGlyLys is relatively small in size, which makes it easier to study its interactions with other molecules. However, HbGlyLys has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, HbGlyLys is relatively expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on HbGlyLys. One area of research is the development of HbGlyLys-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the antimicrobial properties of HbGlyLys and its potential as a new class of antibiotics. Additionally, further research is needed to understand the mechanism of action of HbGlyLys and its interactions with other molecules. Finally, the synthesis of HbGlyLys can be optimized to reduce the cost and increase the yield, which will make it more accessible for large-scale experiments.
合成方法
The synthesis of HbGlyLys involves a multistep process that begins with the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group. The glycine residue is then attached to the lysine residue via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The 4-hydroxybenzoyl group is introduced by reacting the protected HbGlyLys with 4-hydroxybenzoyl chloride in the presence of triethylamine (TEA) and dimethylaminopyridine (DMAP). The final deprotection step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain HbGlyLys.
科研应用
HbGlyLys has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. HbGlyLys has also been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. Furthermore, HbGlyLys has been used as a tool in protein engineering to study protein-protein interactions and protein folding.
性质
CAS 编号 |
106131-92-4 |
|---|---|
产品名称 |
4-Hydroxybenzoylglycyllysine |
分子式 |
C15H21N3O5 |
分子量 |
323.34 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O5/c16-8-2-1-3-12(15(22)23)18-13(20)9-17-14(21)10-4-6-11(19)7-5-10/h4-7,12,19H,1-3,8-9,16H2,(H,17,21)(H,18,20)(H,22,23)/t12-/m0/s1 |
InChI 键 |
AKPZIIHDSUTDEG-LBPRGKRZSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |
同义词 |
4-hydroxy-Bz-Gly-L-Lys 4-hydroxybenzoylglycine-lysine 4-hydroxybenzoylglycyllysine pHHL |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



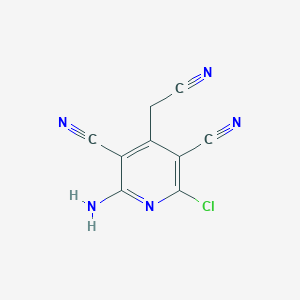
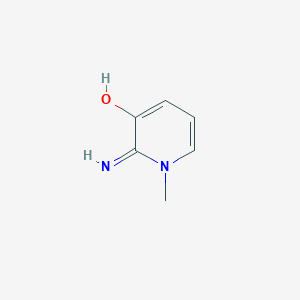
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
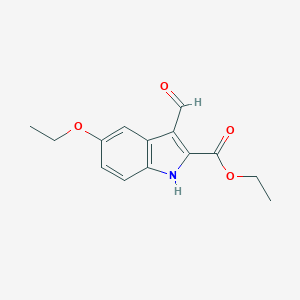
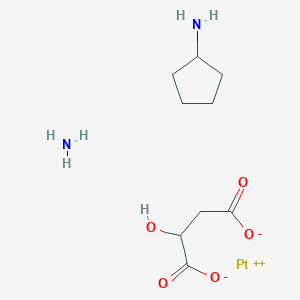

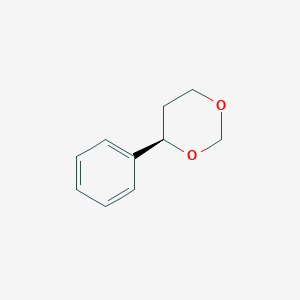
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
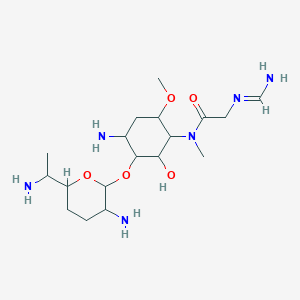
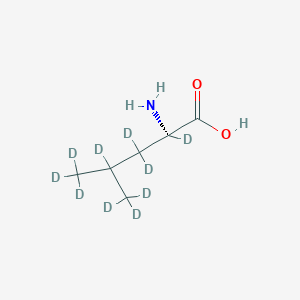
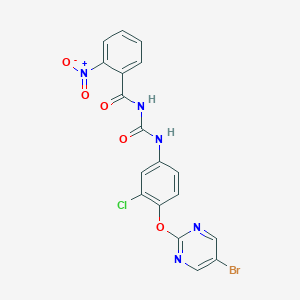
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
